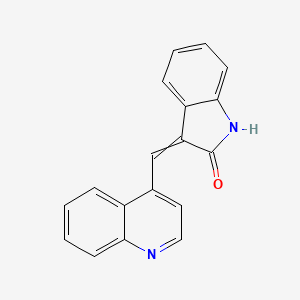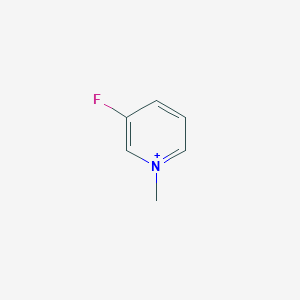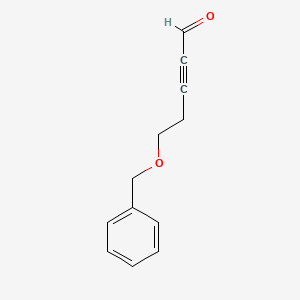
2-Pentynal, 5-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynal, 5-(phenylmethoxy)-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylmethoxy group attached to the fifth carbon of a pentynal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynal, 5-(phenylmethoxy)- typically involves the reaction of 2-pentynal with phenylmethanol under specific conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide in the presence of molecular sieves to facilitate the reaction. The reaction is carried out in a solvent like methylene chloride at low temperatures, followed by purification through chromatography .
Industrial Production Methods
Industrial production of 2-Pentynal, 5-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentynal, 5-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine can react with the aldehyde group to form oximes.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Aplicaciones Científicas De Investigación
2-Pentynal, 5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentynal, 5-(phenylmethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenal: An unsaturated aldehyde with a similar structure but lacking the phenylmethoxy group.
Benzaldehyde: Contains a phenyl group attached to an aldehyde but lacks the pentynal chain.
Uniqueness
2-Pentynal, 5-(phenylmethoxy)- is unique due to the presence of both an alkyne and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
133210-25-0 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
5-phenylmethoxypent-2-ynal |
InChI |
InChI=1S/C12H12O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,6,10-11H2 |
Clave InChI |
ZVMBJHYRSXNTOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


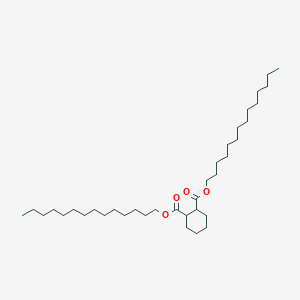
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
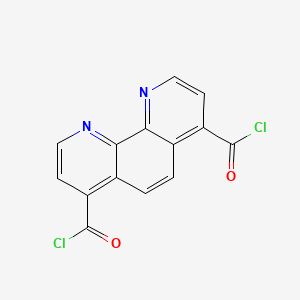

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
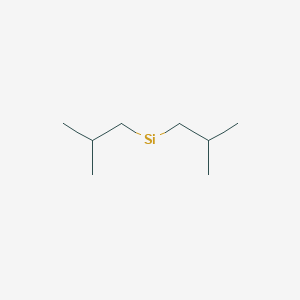
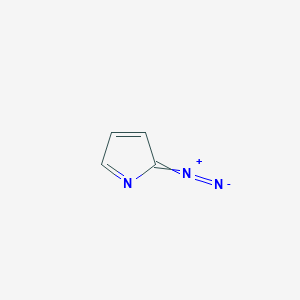
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
